molecular formula C7H11N3O2 B1340675 ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 70500-80-0

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1340675
CAS RN: 70500-80-0
M. Wt: 169.18 g/mol
InChI Key: KTRQSZBRYRHIKL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a derivative of this class, featuring an ethyl ester group at the 3-carbon position, an amino group at the 5-position, and a methyl group at the 1-position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of β-dicarbonyl compounds with hydrazines. For instance, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through a cyclocondensation reaction, which is a common method for constructing the pyrazole ring . The synthesis may involve the use of ethyl acetoacetate and phenylhydrazine hydrochloride in an acidic medium . Additionally, the compound can be obtained through the reaction of ethyl 2-cyano-3,3-dimethylthioacrylate with appropriate precursors .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding. For example, the crystal structure of a related compound was determined to belong to the monoclinic space group P21/c, with specific cell parameters .

Chemical Reactions Analysis

Pyrazole derivatives are versatile intermediates that can undergo various chemical reactions. They can participate in regioselective acylation and alkylation reactions , cyclocondensation with different reagents to form diverse heterocyclic compounds , and selective cyclocondensation with dicarbonyl compounds . These reactions can lead to the formation of complex structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and its derivatives can be studied using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . These compounds often exhibit intermolecular hydrogen bonding and π-π stacking interactions, which can influence their physical properties and stability . Theoretical calculations, such as DFT, can be used to predict and compare the properties of these compounds with experimental data . Additionally, the solubility, melting point, and reactivity of these compounds can be influenced by the substituents on the pyrazole ring.

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
    • Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .
  • Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
  • Agrochemistry

    • Pyrazoles also have applications in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry .

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQSZBRYRHIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564951
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

70500-80-0
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ahmad, CS Madsen, PD Stein… - Journal of medicinal …, 2008 - ACS Publications
3-Hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitors, more commonly known as statins, represent the gold standard in treating hypercholesterolemia. Although statins …
Number of citations: 39 pubs.acs.org

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